5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
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Overview
Description
5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-6-(trifluoromethyl)-1,2,4-triazine with methylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylhydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted triazines.
Scientific Research Applications
5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylhydrazino group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methylhydrazino)-1,2,3-thiadiazole
- 4-(1-Methylhydrazino)-2-(trifluoromethyl)quinazoline
Uniqueness
5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is unique due to the combination of its functional groups. The presence of the trifluoromethyl group imparts high lipophilicity and metabolic stability, while the methylhydrazino group provides potential sites for further chemical modification. This makes the compound particularly valuable in the design of new molecules with specific biological activities.
Properties
IUPAC Name |
1-methyl-1-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-19(15)10-8(11(12,13)14)17-18-9(16-10)7-5-3-2-4-6-7/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZZMHPBMBDDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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